REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5](Cl)=[O:6].[NH2:14]C1SC(C(COC(=O)COC(=O)C)(C)C)=NN=1>C1(C)C=CC=CC=1.CCCCC>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([NH2:14])=[O:6]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC=C1)OC
|
Name
|
2-amino-5-[(2-acetoxy-1-acetoxymethyl)-1-methylethyl]-1,3,4-thiadiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)C(C)(C)COC(COC(C)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for eighteen hours
|
Type
|
CUSTOM
|
Details
|
A solid precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N)C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |